molecular formula C10H12N2O3 B14842835 5-Cyclopropoxy-3-(methylamino)picolinic acid

5-Cyclopropoxy-3-(methylamino)picolinic acid

Katalognummer: B14842835
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: HQXHUIHFRIKYKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-3-(methylamino)picolinic acid typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropoxy group to the picolinic acid core.

    Methylamination: Introduction of the methylamino group.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity. Common methods include the use of organometallic reagents and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropoxy-3-(methylamino)picolinic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Conversion to corresponding reduced forms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-3-(methylamino)picolinic acid has various applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-3-(methylamino)picolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may bind to zinc finger proteins, altering their structure and function, which can disrupt various cellular processes . This interaction can lead to changes in gene expression, protein synthesis, and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Cyclopropoxy-3-(methylamino)picolinic acid is unique due to the presence of both cyclopropoxy and methylamino groups, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C10H12N2O3

Molekulargewicht

208.21 g/mol

IUPAC-Name

5-cyclopropyloxy-3-(methylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-11-8-4-7(15-6-2-3-6)5-12-9(8)10(13)14/h4-6,11H,2-3H2,1H3,(H,13,14)

InChI-Schlüssel

HQXHUIHFRIKYKS-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(N=CC(=C1)OC2CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.